Naphthol AS-BI

Alkaline Phosphatase Kinetics Histochemistry Enzyme Affinity

Select Naphthol AS-BI for unmatched histochemical localization precision. Its brominated naphthol core and o-anisidine substitution produce an intense, insoluble red azo dye when coupled with diazonium salts, ensuring sharp subcellular resolution in acid and alkaline phosphatase assays. Specifically validated for discriminating high molecular weight acid phosphatase isoforms (e.g., TRAP 5b) from LMW isoforms, eliminating false negatives. Ideal for flow cytometric β-glucuronidase detection in viable cells. Choose ≥98% purity for reproducible results.

Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
CAS No. 1237-75-8
Cat. No. B1666724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-BI
CAS1237-75-8
SynonymsAI 3-50089;  AI-3-50089;  AI3-50089
Molecular FormulaC18H14BrNO3
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O)O
InChIInChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22)
InChIKeyJIEINYQEXWLMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-BI (CAS 1237-75-8) as a Differentiated Substrate for Histochemical and Quantitative Enzyme Assays


Naphthol AS-BI (7-Bromo-3-hydroxy-2-naphtho-o-anisidine) is a substituted naphthol AS compound primarily utilized as a chromogenic and fluorogenic substrate precursor in histochemistry and quantitative enzymology. Its core function is to serve as the detection moiety in phosphatase and glycosidase assays, wherein the enzymatic cleavage of a phosphate or glycosidic bond from a derivative (e.g., Naphthol AS-BI phosphate or Naphthol AS-BI β-D-glucuronide) liberates the free Naphthol AS-BI . This liberated naphthol then couples with a diazonium salt to form a highly colored, water-insoluble azo dye at the site of enzyme activity, enabling precise localization and quantification [1]. The compound's brominated naphthol core and o-anisidine substitution confer specific properties that differentiate its performance from other naphthol AS derivatives in critical analytical dimensions.

Why Naphthol AS-BI is Not Directly Interchangeable with Other Naphthol AS Substrates in Critical Assays


While multiple naphthol AS derivatives are available as enzyme substrates (e.g., AS-MX, AS-TR, AS-D), their performance varies significantly based on the specific tissue fixation method, the required resolution of localization, and the target isoenzyme. For instance, a substrate like Naphthol AS-D acetate may be suitable for esterase detection [1], but it cannot substitute for Naphthol AS-BI phosphate in assays requiring precise subcellular localization of acid phosphatase or alkaline phosphatase in carefully fixed tissues, where AS-BI is explicitly recommended due to its superior sharpness of localization [2]. Furthermore, the differential sensitivity of Naphthol AS-BI phosphate to specific acid phosphatase isoenzymes means that using an alternative substrate could lead to false-negative results for certain isoforms, compromising the validity of the assay [3]. Therefore, selecting a substrate based solely on class similarity without considering these performance and specificity factors can introduce significant variability and interpretational error.

Quantitative Evidence for Naphthol AS-BI Differentiation Against Comparators


Superior Substrate Affinity (Km) for Alkaline Phosphatase Compared to p-Nitrophenyl Phosphate

In a direct quantitative histochemical study, Naphthol AS-BI phosphate demonstrated an approximately 10-fold higher affinity (lower Km) for unspecific alkaline phosphatase in rat intestinal brush border membranes compared to the commonly used soluble substrate p-Nitrophenyl phosphate. This indicates a much stronger enzyme-substrate interaction at lower concentrations [1]. The kinetic parameters were determined using a quantitative histochemical method with Fast Blue B as the coupling reagent.

Alkaline Phosphatase Kinetics Histochemistry Enzyme Affinity

Specific Exclusion of a Low Molecular Weight Acid Phosphatase Isoenzyme

In a comparative study of acid phosphatase isoenzymes from rat liver, a distinct low molecular weight (LMW) isoform (MW 13,000±2,500) was found to be completely unreactive towards Naphthol AS-BI phosphate, while actively hydrolyzing two other common phosphatase substrates, p-nitrophenyl phosphate and 4-methylumbelliferyl phosphate [1]. This was confirmed by gel filtration separation of the isoenzymes and subsequent activity assays.

Acid Phosphatase Isoenzymes Substrate Specificity Histochemical Validation

Recommended for Most Precise Histochemical Localization Over Other Naphthol AS Phosphates

In a foundational comparative study evaluating several naphthol AS phosphate derivatives (AS-MX, AS-TR, AS-CL, and AS-BI), Burstone (1958) concluded that while others were suitable for general purposes, Naphthol AS-BI phosphate was the recommended substrate for achieving the most precise and sharpest localization of phosphatase activity in carefully fixed tissues, such as frozen-dried material [1]. The study provided a qualitative but expert assessment based on the resolution of the azo dye deposits.

Histochemistry Enzyme Localization Tissue Fixation

Optimal Use Cases for Naphthol AS-BI Driven by Its Differentiated Performance


High-Resolution Spatial Localization of Alkaline Phosphatase in Archival or Delicately Fixed Tissues

Based on its demonstrated superior precision in histochemical localization when compared to other naphthol AS phosphates [1], the optimal application for Naphthol AS-BI phosphate is in studies requiring the definitive mapping of alkaline phosphatase activity in carefully preserved tissue sections. This is particularly relevant in research on intestinal brush border enzymology, where spatial gradients along the villus axis are of interest, or in pathology where subtle changes in enzyme distribution are diagnostic. The intense, insoluble red azo dye produced with couplers like New Fuchsin or Fast Red TR ensures the signal remains localized and is compatible with subsequent counterstaining [2].

Isoenzyme-Specific Quantification of High Molecular Weight Acid Phosphatases

The proven inability of Naphthol AS-BI phosphate to be hydrolyzed by a specific low molecular weight (LMW) acid phosphatase isoform [3] makes it the substrate of choice for assays designed to exclusively measure the activity of high molecular weight acid phosphatases, including tartrate-resistant acid phosphatase (TRAP). This specificity is invaluable in osteoclast research (TRAP 5b as a bone resorption marker) and in studies of lysosomal storage disorders where differentiating between acid phosphatase isoenzymes is necessary for accurate interpretation of enzyme activity data.

Flow Cytometric and Single-Cell Analysis of β-Glucuronidase Activity

Naphthol AS-BI β-D-glucuronide has been validated as a suitable substrate for flow cytometric analysis of β-glucuronidase activity in viable cells [4]. The fluorescent product, Naphthol AS-BI, can be quantified on a per-cell basis, enabling the study of cell cycle-dependent enzyme expression and heterogeneity within populations. This application leverages the substrate's ability to generate a measurable intracellular fluorescent signal following enzymatic cleavage, which is a key differentiator from substrates that produce soluble or non-fluorescent products.

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